molecular formula C12H21F2N3 B11746311 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine

Cat. No.: B11746311
M. Wt: 245.31 g/mol
InChI Key: LWDAMJDDWQBLGB-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Batch Synthesis: Utilizing large reactors to perform the cycloaddition, substitution, and alkylation reactions sequentially.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve product yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often employ alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation Products: Pyrazole N-oxides.

    Reduction Products: Mono-fluoroethyl or ethyl derivatives.

    Substitution Products: Various alkylated or functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoroethyl group can serve as a bioisostere for studying the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its pyrazole core is a common motif in many pharmaceuticals, and the difluoroethyl group can enhance metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it a valuable intermediate for various industrial applications.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The difluoroethyl group can enhance binding affinity and selectivity, while the hexylamine moiety can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • **[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
  • **[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(ethyl)amine
  • **[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine lies in its hexylamine moiety, which provides distinct physicochemical properties compared to its shorter-chain analogs. This longer alkyl chain can influence the compound’s lipophilicity, membrane permeability, and overall biological activity.

Properties

Molecular Formula

C12H21F2N3

Molecular Weight

245.31 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]hexan-1-amine

InChI

InChI=1S/C12H21F2N3/c1-2-3-4-5-6-15-7-11-8-16-17(9-11)10-12(13)14/h8-9,12,15H,2-7,10H2,1H3

InChI Key

LWDAMJDDWQBLGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CN(N=C1)CC(F)F

Origin of Product

United States

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